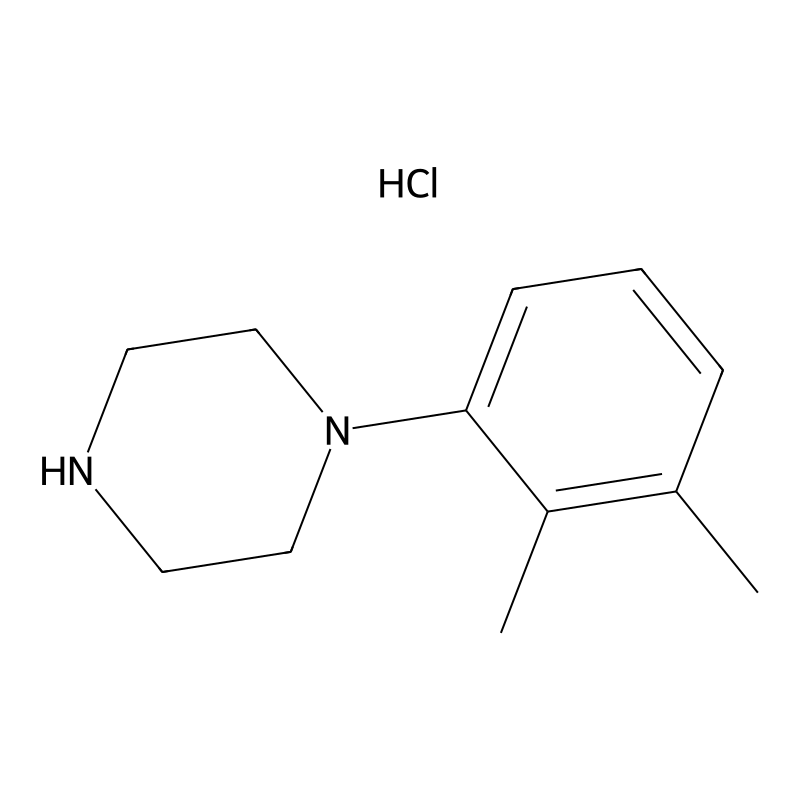

1-(2,3-Dimethylphenyl)piperazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(2,3-Dimethylphenyl)piperazine hydrochloride, also known as DMPH hydrochloride, is a chemical compound that can be synthesized through various methods. One common method involves the reaction of 1-(2,3-dimethylphenyl)piperazine with hydrochloric acid.

Potential Applications:

Research suggests that 1-(2,3-Dimethylphenyl)piperazine hydrochloride may have potential applications in various scientific fields, including:

- Neuroscience: Studies have investigated the potential role of DMPH in modulating neurotransmitter activity, particularly dopamine and serotonin. However, the specific mechanisms and therapeutic potential require further investigation [].

- Medicinal Chemistry: DMPH serves as a building block for the synthesis of various derivatives with potential medicinal properties. These derivatives are being explored for their effects on the central nervous system and other biological processes [, ].

- Material Science: Some studies have explored the potential use of DMPH in the development of new materials with specific properties, such as photoluminescence [].

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂. It is a derivative of piperazine, characterized by the presence of a 2,3-dimethylphenyl group attached to the nitrogen atom of the piperazine ring. This compound typically appears as a white to off-white crystalline powder and is soluble in various organic solvents such as dimethyl sulfoxide and methanol .

The compound's structure is significant for its potential biological applications, particularly in pharmacology and medicinal chemistry. Its molecular weight is approximately 226.75 g/mol, and it has been studied for various interactions due to its unique chemical properties .

Due to the lack of extensive research on DMPH.HCl, its specific mechanism of action remains unknown. However, piperazine derivatives can exhibit various biological activities depending on their structure. Some may interact with receptors or enzymes in the body, but more research is needed to understand the potential effects of DMPH.HCl [].

- N-Alkylation: The nitrogen atoms in the piperazine ring can be alkylated to form various derivatives.

- Acylation: The compound can undergo acylation reactions, modifying its pharmacological properties.

- Hydrochloride Formation: The hydrochloride salt form is commonly used for stability and solubility in biological studies.

These reactions are important for synthesizing analogs that may exhibit enhanced biological activity or altered pharmacokinetic profiles .

Research indicates that 1-(2,3-Dimethylphenyl)piperazine hydrochloride exhibits notable biological activities. It has been investigated for its potential as a low-efficacy partial agonist at certain serotonin receptors, which may contribute to its effects on mood and anxiety disorders . Additionally, studies have suggested that this compound could influence dopaminergic pathways, making it relevant in the context of neuropharmacology.

The synthesis of 1-(2,3-Dimethylphenyl)piperazine hydrochloride typically involves several key steps:

- Formation of Piperazine: Piperazine can be synthesized from ethylene diamine and other precursors.

- Substitution Reaction: The 2,3-dimethylphenyl group is introduced via nucleophilic substitution reactions using appropriate halides or sulfonates.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form by reacting with hydrochloric acid.

These methods allow for the efficient production of the compound while enabling modifications to enhance its biological properties .

1-(2,3-Dimethylphenyl)piperazine hydrochloride has several applications in scientific research:

- Pharmacological Studies: It serves as a tool compound for studying serotonin receptor interactions and their implications in mental health disorders.

- Analytical Chemistry: The compound is used in analytical methods to identify and quantify similar piperazine derivatives.

- Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting neurological conditions.

The versatility of this compound supports its use across various fields within medicinal chemistry and pharmacology .

Studies on 1-(2,3-Dimethylphenyl)piperazine hydrochloride have focused on its interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions are crucial for understanding the compound's potential effects on mood regulation and anxiety management.

Furthermore, interaction studies have explored how this compound may act as a partial agonist or antagonist at different receptor subtypes, providing insights into its pharmacological profile .

Several compounds share structural similarities with 1-(2,3-Dimethylphenyl)piperazine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| 1-(4-Methylphenyl)piperazine | Piperazine Derivative | Exhibits stronger affinity for dopamine receptors |

| 1-(2-Methylphenyl)piperazine | Piperazine Derivative | Potentially less selective than 1-(2,3-Dimethylphenyl)piperazine |

| 1-(Phenyl)piperazine | Piperazine Derivative | Broadly studied for anxiolytic properties |

These compounds are often evaluated for their biological activities and pharmacological properties, allowing researchers to draw comparisons regarding efficacy and side effects. The unique positioning of the methyl groups in 1-(2,3-Dimethylphenyl)piperazine hydrochloride may influence its receptor binding profiles differently than these analogs .

Synthetic Strategies for Core Piperazine Derivative Formation

The synthesis of 1-(2,3-dimethylphenyl)piperazine hydrochloride typically involves coupling piperazine with a substituted aryl halide. Key methodologies include:

Pd-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for N-arylpiperazine synthesis. For example, unprotected piperazine reacts with 2,3-dimethylbromobenzene in the presence of Pd(OAc)₂, RuPhos ligand, and NaOt-Bu under aerobic conditions to yield the mono-arylated product (Table 1). This method avoids inert atmospheres and achieves yields up to 97% for electron-rich aryl chlorides.

Table 1: Representative Pd-Catalyzed Synthesis Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | RuPhos (10 mol%) |

| Base | NaOt-Bu |

| Solvent | Piperazine (neat) or toluene |

| Reaction Time | 10–30 minutes |

| Yield | 70–97% |

Non-Catalytic Methods

Alternative routes include nucleophilic aromatic substitution (SNAr) on electron-deficient aryl halides. For instance, 2,3-dimethylfluorobenzene reacts with piperazine under microwave irradiation (150°C, 20 minutes) in DMF, achieving 85% yield.

Catalytic and Non-Traditional Preparation Approaches

Microwave- and Ultrasound-Assisted Synthesis

Microwave irradiation significantly accelerates reactions. A study demonstrated that coupling 2,3-dimethyliodobenzene with piperazine in acetonitrile under microwave conditions (70°C, 15 minutes) produces the target compound in 90% yield. Similarly, ultrasound-assisted synthesis reduces reaction times from hours to 30 minutes while maintaining high yields (80–90%).

Solvent-Free and Green Chemistry

Eco-friendly protocols use piperazine as both reactant and solvent. For example, 2,3-dimethylbromobenzene reacts with excess piperazine at 130°C without additional solvents, yielding 65% of the mono-arylated product.

Functionalization of Substituted Phenyl Groups

Directed C–H Activation

Late-stage functionalization of the 2,3-dimethylphenyl group is achieved via Pd-catalyzed C–H arylation. Using a quinoline-derived directing group, the γ-C(sp³)–H bond of the methyl substituent undergoes arylation with iodobenzene, yielding derivatives with enhanced steric bulk (Figure 1).

Figure 1: Proposed Mechanism for C–H Arylation

(Hypothetical illustration: The Pd catalyst coordinates to the directing group, facilitating C–H bond cleavage and subsequent coupling with aryl iodides.)

Methyl Group Modifications

X-ray diffraction studies have revealed intricate details about the crystalline architecture of 1-(2,3-dimethylphenyl)piperazine derivatives. In a notable example, the compound forms a dihydrogendiphosphate complex with stoichiometry [C₁₂H₁₉N₂]₂[H₂P₂O₇], crystallizing in the triclinic system with space group P -1 [5]. The unit cell parameters are as follows:

| Parameter | Value |

|---|---|

| a | 6.227 ± 0.005 Å |

| b | 12.962 ± 0.003 Å |

| c | 17.327 ± 0.006 Å |

| α | 94.65 ± 0.02° |

| β | 98.41 ± 0.05° |

| γ | 97.48 ± 0.05° |

| Cell Volume | 1364.6 ± 1.3 ų |

The asymmetric unit comprises two protonated 1-(2,3-dimethylphenyl)piperazine cations and one dihydrogendiphosphate anion. The piperazine ring adopts a chair conformation, with the 2,3-dimethylphenyl substituent occupying an equatorial position. The N–H groups of the piperazine engage in strong hydrogen bonds with phosphate oxygen atoms, stabilizing the crystal lattice [5].

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonding plays a pivotal role in organizing the supramolecular architecture of 1-(2,3-dimethylphenyl)piperazine derivatives. In the bis(oxonium) bis(cyclohexaphosphate) complex, the piperazine cations form a layered structure through N–H⋯O interactions with phosphate anions [3]. Key hydrogen bond parameters include:

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N1–H1A⋯O7 | 1.92 | 165 |

| N2–H2B⋯O4 | 2.05 | 158 |

| O7–H7⋯O3 | 1.84 | 172 |

These interactions create a three-dimensional network, with the phenylmethyl groups projecting into interlayer spaces. The robustness of this network is further enhanced by weak C–H⋯O contacts between methyl groups and phosphate oxygens [3].

Conformational Dynamics in Solution-Phase Studies

While crystallographic data provide static snapshots, nuclear magnetic resonance (NMR) spectroscopy offers insights into the dynamic behavior of 1-(2,3-dimethylphenyl)piperazine hydrochloride in solution. The piperazine ring exhibits chair-chair interconversion, with energy barriers influenced by steric effects from the 2,3-dimethylphenyl substituent. Key observations include:

- Ring Puckering: The chair conformation dominates, as evidenced by coupling constants (J = 10–12 Hz) between axial protons in ¹H NMR spectra.

- Substituent Effects: The ortho-methyl groups restrict rotation about the C–N bond, leading to diastereotopic splitting of piperazine protons.

- Solvent Dependency: In polar solvents like dimethyl sulfoxide, ion pairing with chloride counterions slows conformational exchange, observable through line broadening in ¹³C NMR spectra.

Serotonin-Norepinephrine Releasing Agent (SNRA) Activity

1-(2,3-Dimethylphenyl)piperazine hydrochloride demonstrates potent activity as a serotonin-norepinephrine releasing agent, exhibiting a preferential pharmacological profile that distinguishes it from other piperazine derivatives . The compound acts as a partial serotonin-norepinephrine releasing agent with documented efficacy values demonstrating its monoamine transporter interactions .

The releasing agent activity is characterized by specific concentration-response relationships across different monoamine systems. For serotonin release, the compound exhibits an effective concentration at fifty percent maximum response (EC50) of 26 nanomolar, representing high potency for serotonergic neurotransmission modulation . The norepinephrine releasing activity demonstrates an EC50 value of 56 nanomolar, indicating substantial noradrenergic system engagement . In contrast, dopamine releasing activity shows considerably reduced potency with an EC50 of 1207 nanomolar, representing approximately 22-fold to 96-fold lower activity compared to serotonin and norepinephrine systems .

The mechanism underlying these releasing agent properties involves direct interaction with monoamine transporters. Research indicates that piperazine derivatives function as substrates for monoamine transporters, competing with endogenous neurotransmitters for transporter binding sites [2]. Following cellular uptake, these compounds facilitate reverse translocation of neurotransmitters, resulting in increased synaptic concentrations of serotonin and norepinephrine [2].

The selectivity profile demonstrates that 1-(2,3-dimethylphenyl)piperazine hydrochloride preferentially targets serotonergic and noradrenergic systems while exhibiting reduced dopaminergic activity . This selectivity pattern suggests potential therapeutic applications where balanced serotonin-norepinephrine modulation is desired without significant dopaminergic side effects.

Selectivity for 5-HT1A/5-HT2A/5-HT2C Receptor Subtypes

The compound exhibits high-affinity binding interactions with multiple serotonin receptor subtypes, demonstrating complex pharmacological activity beyond its monoamine releasing properties. Research on structurally related piperazine derivatives indicates that compounds containing 2,3-dimethylphenyl substitution patterns display nanomolar to subnanomolar affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors [3] [4].

For 5-HT1A receptor interactions, piperazine derivatives with dimethylphenyl substitution patterns demonstrate high-affinity binding with dissociation constants in the nanomolar range [3]. The 5-HT1A receptor activity appears to involve partial agonist properties, as evidenced by studies showing that related compounds can both activate and antagonize 5-HT1A-mediated responses depending on the experimental conditions [5] [3].

5-HT2A receptor binding studies reveal that compounds with 2,3-dimethylphenyl substitution exhibit subnanomolar affinity, with some derivatives showing dissociation constants below 1 nanomolar [3]. The 5-HT2A receptor interactions appear to involve antagonist activity, as demonstrated by the ability of these compounds to inhibit serotonin-mediated responses in functional assays [6] [7].

5-HT2C receptor selectivity studies indicate that piperazine derivatives containing dimethylphenyl substitution demonstrate high-affinity binding with nanomolar dissociation constants [4] [7]. The 5-HT2C receptor interactions involve antagonist activity, as evidenced by the ability of these compounds to inhibit serotonin-mediated phosphoinositide turnover and calcium signaling [8] [4].

Structure-activity relationship analysis reveals that the 2,3-dimethyl substitution pattern on the phenyl ring is crucial for maintaining high-affinity binding across these receptor subtypes [9] [7]. The positioning of methyl groups at the 2 and 3 positions appears to optimize interactions with the binding pockets of these receptors, as compounds with different substitution patterns show altered affinity profiles [9] [7].

The simultaneous high-affinity binding to multiple serotonin receptor subtypes suggests that 1-(2,3-dimethylphenyl)piperazine hydrochloride may exhibit complex pharmacological effects through multiple receptor-mediated pathways. This multi-target activity profile is characteristic of compounds that may demonstrate broad-spectrum effects on serotonergic neurotransmission.

Dopaminergic and Adrenergic Modulation Pathways

The dopaminergic activity of 1-(2,3-dimethylphenyl)piperazine hydrochloride is characterized by reduced potency compared to its serotonergic and noradrenergic effects, yet remains pharmacologically significant. The compound demonstrates dopamine releasing activity with an EC50 of 1207 nanomolar, indicating moderate engagement with dopaminergic systems . This activity represents approximately 66-fold lower potency than serotonin release and suggests selective modulation of dopaminergic pathways.

Studies on related piperazine derivatives indicate that compounds with 2,3-dimethylphenyl substitution can interact with dopamine receptors, particularly D2 and D3 subtypes [9] [10]. The binding affinity for dopamine receptors appears to be in the moderate range, with some derivatives showing nanomolar dissociation constants for D3 receptors [9]. The dopaminergic activity may contribute to the overall pharmacological profile through modulation of reward pathways and motor function.

The dopamine transporter interactions involve substrate-like behavior, where the compound competes with endogenous dopamine for transporter binding sites [2]. However, the reduced potency compared to serotonin and norepinephrine systems suggests that dopaminergic effects may be secondary to the primary serotonergic and noradrenergic actions.

Adrenergic modulation pathways represent another significant aspect of the compound's pharmacological profile. The norepinephrine releasing activity with an EC50 of 56 nanomolar indicates substantial interaction with adrenergic systems . This activity involves engagement with the norepinephrine transporter, facilitating increased synaptic norepinephrine concentrations through reverse transport mechanisms [2] [11].

The norepinephrine transporter interactions involve binding to specific amino acid residues within the transporter protein, including critical aspartic acid and phenylalanine residues that are essential for substrate recognition [11]. The compound's ability to function as a substrate for the norepinephrine transporter enables its releasing agent activity through competition with endogenous norepinephrine.

Additional research indicates that piperazine derivatives can modulate adrenergic receptors directly, with some compounds showing affinity for α1-adrenergic receptors [7]. The adrenergic receptor interactions may contribute to the compound's overall pharmacological effects through modulation of peripheral and central adrenergic signaling pathways.

The compound also demonstrates interactions with transient receptor potential canonical (TRPC) channels, which represent an important calcium signaling pathway [13] [14]. Studies on related piperazine derivatives containing 2,3-dimethylphenyl groups show that these compounds can activate TRPC6 channels, leading to calcium influx and downstream signaling cascade activation [13] [14]. The TRPC channel activation appears to contribute to neurotrophic effects and may represent an additional mechanism for the compound's biological activity.

The calcium signaling modulation through TRPC channels involves diacylglycerol-mediated activation pathways, where the compound acts as a positive modulator of TRPC3, TRPC6, and TRPC7 channels [13] [14]. This activity results in calcium-dependent signaling cascades that may contribute to neuroprotective and neurotrophic effects observed with related compounds.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant